What exactly is Staurosporine?
Staurosporine (antibiotic AM-2282, also known as STS) is an organic compound first discovered in 1977 by the bacteria Streptomyces staurosporine. It was one of the very few of more than 50 alkaloids that were isolated that had this particular bi-indole chemical structure. Staurosporine's chemical structure was discovered through the X-ray analysis of one crystal, and the absolute stereochemical design was revealed by the same method in 1994. Staurosporine is an indolocarbazole. It belongs to indolocarbazoles' most frequently isolated group: Indolo(2,3-a)carbazoles. It functions as the EC 2.7.11.13 (protein Kinase C) inhibitor and a geroprotector. It is also a bacteria-derived metabolite and an inducer of apoptosis. It is a conjugate base of staurosporine. Staurosporine falls within the most common subgroup, Indolo(2,3-a)pyrrole(3,4-c)carbazoles. They fall into two classes: halogenated (chlorinated) and non-halogenated. Halogenated indole(2,3-a)pyrrole(3,4-c)carbazoles have a fully oxidized C-7 carbon with only one indole nitrogen-containing a b-glycosidic bond. In contrast, non-halogenated indole(2,3-a)pyrrole(3,4-c)carbazoles have both indole nitrogens glycosylated and a fully reduced C-7 carbon. Staurosporine is a member of the class of non-halogenated.
Applications of Staurosporine
Staurosporine has been found to have biological properties that range from anti-fungal to anti-hypertensive. It is a potential cancer treatment.
Biological functions of Staurosporine
The major biological function of staurosporine is to inhibit the activity of protein kinases via the inhibition of ATP attachment to the enzyme. This is accomplished by the greater affinity of staurosporine for the ATP binding site on the Kinase. Staurosporine is a prototypical ATP-competitive kinase inhibitor in that it binds to many kinases with high affinity, though with little selectivity. Structural analysis of kinase pockets demonstrated that main chain atoms, conserved in their relative positions to staurosporine, contribute to staurosporine promiscuity. In the field of research, staurosporine has been utilized to trigger the process of apoptosis. One method by which staurosporine starts apoptosis is through activating caspase-3. At lower levels, based on the type of cell, staurosporine triggers specific cell cycle reactions that stop cells in either G1 or G2 phases within the cell cycle.
In vitro
Staurosporine, a microbial alkaloid, effectively blocks protein kinase C from the brain of rats with an IC50 of 2.7 millimeters. Staurosporine exhibits a strong inhibiting effect on HeLa S3 cells, with the IC50 of 4 nanometers. Staurosporine is also able to block a variety of other protein kinases such as PKA, PKG, phosphorylase the Kinase S6 Kinase Myosin Light Chain Kinase (MLCK), and the CAM PKII Cdc2, v-Src, Lyn, c-Fgr, and Syk with IC50 of 15 nM, 18 nM 3 5 nM, nM, 21 nM, 20 nM 9 nM, nM 20 nM, 2 16 nM, and two according to. Staurosporine (1 uM) triggers greater than 90 percent apoptosis of PC12 cells. Invariably, Staurosporine treatment causes an abrupt and long-lasting increase in intracellular free calcium levels [Ca2+] I and the accumulation in mitochondrial reactive oxygen species (ROS) and consequent mitochondrial dysfunction. The expression of functional caspase-3 increases the cell death caused by Staurosporine by bid cleavage and caspase-8 activation. Staurosporine treatment of 1 mM can inhibit only a small amount of IL-3-stimulated Bcl2 and phosphorylation. However, it completely prevents the PKC-mediated Bcl2 phosphorylation. Staurosporine triggers apoptosis in human foreskin fibroblasts AG-1518 by relying on the lysosomal cathepsins D-mediated release of cytochrome c and caspase-activated. [6 In addition to activating the mitochondrial apoptosis process, Staurosporine starts a new intrinsic apoptosis process, which relies on the activation of caspase-9 in the absence of Apaf-1.
In Vivo
Staurosporine can inhibit the tumor-promoting effects of Teleocidin. This is even at the dosage at which Staurosporine can cause tumors. Staurosporine (0.05 or 0.1 mg/kg intraperitoneal) decreases the impaired performance of water mazes and the passive avoidance task even though administration of the drug began two days after lesion. Moreover, Staurosporine (0.1 mg/kg) partially reversed the decrease of choline acetyltransferase activity in the frontoparietal cortex induced by basal forebrain lesion. Neurons induced by basal forebrain-lesion.